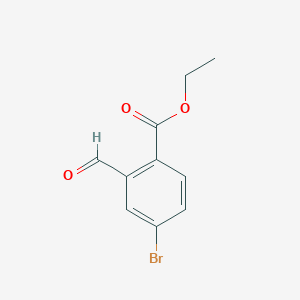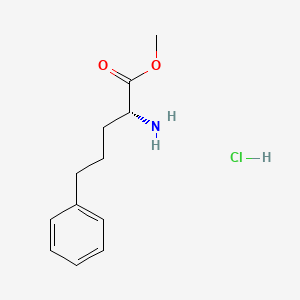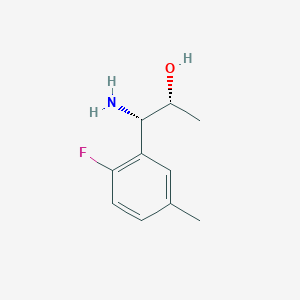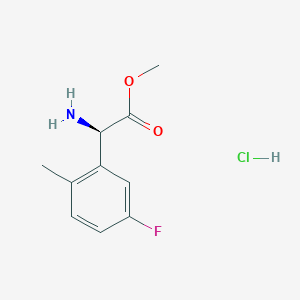
Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Esterification: Formation of the ester group.
Hydrochloride Formation: Conversion to the hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques, which offer better control over reaction conditions and higher efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the amine group can influence its binding affinity and activity at these targets. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylphenylboronic acid: Shares the fluorine and methyl groups on the phenyl ring.
5-Fluoro-2-nitrobenzotrifluoride: Contains a fluorine atom and a nitro group on the phenyl ring.
Uniqueness
Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H13ClFNO2 |
|---|---|
Molecular Weight |
233.67 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-6-3-4-7(11)5-8(6)9(12)10(13)14-2;/h3-5,9H,12H2,1-2H3;1H/t9-;/m1./s1 |
InChI Key |
XALZSJXEHQRAFK-SBSPUUFOSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@H](C(=O)OC)N.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


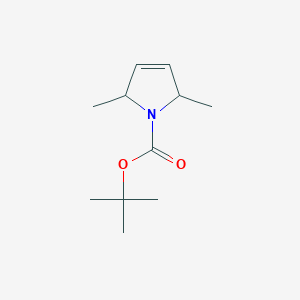

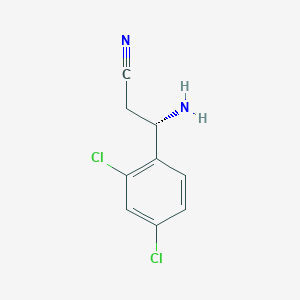

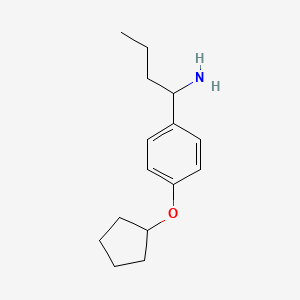
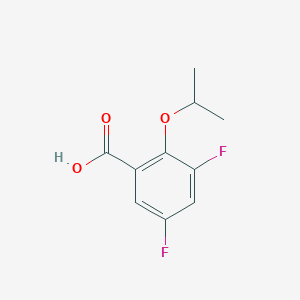
![Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate](/img/structure/B13041190.png)
![2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13041197.png)
